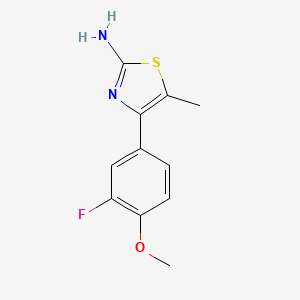

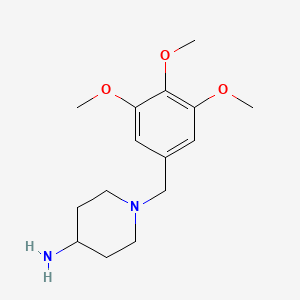

![molecular formula C11H14O2S B1309957 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid CAS No. 40133-09-3](/img/structure/B1309957.png)

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

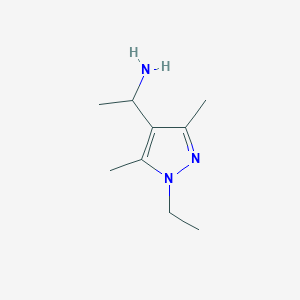

The synthesis of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes has been explored with a focus on their potential as allosteric modulators of the A1 adenosine receptor. The research indicates that the activity of these compounds can be significantly affected by the substituents at the 3-position of the thiophene ring. Specifically, compounds with 3-benzoyl substituents showed allosteric effects, while those with amide and hydrazide groups were inactive. The size of the cycloalkyl ring also played a role, with a cyclohexyl ring enhancing activity compared to a cyclopentyl ring, but further increases in ring size led to decreased activity .

Molecular Structure Analysis

The molecular structure and stereochemistry of related cyclooctane derivatives have been determined using 1D and 2D NMR spectroscopy, and the configuration of certain derivatives was confirmed by X-ray diffraction. These studies are crucial for understanding the relationship between the structure of these compounds and their biological activity. Although not directly related to the hexahydrocycloocta[b]thiophene carboxylic acid, these findings provide insight into the structural analysis of similar bicyclic systems .

Chemical Reactions Analysis

In the context of derivatives of partially hydrogenated isoquinoline-4-carboxylic acids, which share some structural similarities with hexahydrocycloocta[b]thiophenes, a new method for synthesizing ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate has been described. This synthesis involves a reaction between specific cyclohexene derivatives and ethyl 3-amino-3-thioxopropanoate, followed by alkylation to produce a thioester. These reactions are indicative of the types of chemical transformations that can be applied to hexahydrocycloocta[b]thiophene derivatives for the development of pharmacologically active compounds .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylic acid, they do provide a foundation for understanding the properties of structurally related compounds. For instance, the synthesis and structural elucidation methods used in these studies are applicable to the analysis of the physical and chemical properties of hexahydrocycloocta[b]thiophene derivatives. Properties such as solubility, stability, and reactivity can be inferred based on the known behaviors of similar bicyclic and heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One significant application of hexahydrocycloocta[b]thiophene derivatives is in the development of antimycobacterial agents. Derivatives of 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide have shown potent activity against Mycobacterium tuberculosis, with some compounds outperforming standard drugs like Ethambutol and Ciprofloxacin. This is attributed to molecular modifications from known antimycobacterial leads, highlighting the potential of these derivatives in tuberculosis treatment (Nallangi et al., 2014).

Antimicrobial and Antifungal Properties

A series of novel arylidene derivatives based on 5,6-dihydro-4H-cyclopenta[b]- and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid exhibited good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus. This finding suggests the potential for these compounds in developing new antibacterial agents (Kathiravan et al., 2017).

Synthetic Chemistry and Material Science

Research into the synthesis of polycyclic and multi-substituted thiophene derivatives via intramolecular Friedel–Crafts alkylations and autooxidative fragmentation has been conducted. These methods offer expedient routes to novel thiophene-based compounds with potential applications in material science (Yang & Fang, 2007).

Allosteric Modulators of Receptors

The synthesis and evaluation of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes as allosteric modulators of the A1 adenosine receptor have been explored. This research provides insights into the structure-activity relationships necessary for allosteric modulation, offering a pathway for the development of novel therapeutic agents (Aurelio et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)14-10/h7H,1-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWUEZYMRWQSOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid | |

CAS RN |

40133-09-3 |

Source

|

| Record name | 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40133-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309878.png)

![Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309879.png)

![Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309881.png)

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine](/img/structure/B1309896.png)

![5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1309901.png)

![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)